molecular formula C5H7N2+ B3052803 Pyridinium, 1-amino- CAS No. 45458-31-9

Pyridinium, 1-amino-

Cat. No.: B3052803
CAS No.: 45458-31-9
M. Wt: 95.12 g/mol
InChI Key: PFZCOWLKXHIVII-UHFFFAOYSA-N
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Description

This compound is part of the broader class of pyridinium salts, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of pyridinium, 1-amino- typically involves large-scale quaternization reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of pyridinium, 1-amino- involves its interaction with molecular targets through its amino group. This interaction can lead to the formation of stable complexes with enzymes or other proteins, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and processes .

Properties

IUPAC Name

pyridin-1-ium-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N2/c6-7-4-2-1-3-5-7/h1-5H,6H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZCOWLKXHIVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328733
Record name Pyridinium, 1-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45458-31-9
Record name Pyridinium, 1-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridinium, 1-amino-
Reactant of Route 2
Pyridinium, 1-amino-
Reactant of Route 3
Pyridinium, 1-amino-
Reactant of Route 4
Pyridinium, 1-amino-
Reactant of Route 5
Pyridinium, 1-amino-
Reactant of Route 6
Pyridinium, 1-amino-

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